5-Hydroxypenta-2,4-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxypenta-2,4-dienoic acid is a five-carbon, bis-unsaturated, α-hydroxy fatty acid. It is a metabolite of the proteobacterium substrate 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxypenta-2,4-dienoic acid can be achieved through the biodegradation of polychlorinated biphenyls (PCBs). PCBs-degrading bacteria attack the 2,3-carbon bond by biphenyl-2,3-dioxygenase, leading to the formation of chlorobenzoic acid and 2-hydroxy-penta-2,4-dienoic acid .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the production is likely carried out in research laboratories using microbial degradation techniques.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxypenta-2,4-dienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its α,β-unsaturated monocarboxylic acid structure .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product but often involve mild temperatures and neutral to slightly acidic pH.
Major Products
The major products formed from the reactions of this compound include various substituted dienoic acids and their derivatives .
Scientific Research Applications
5-Hydroxypenta-2,4-dienoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Hydroxypenta-2,4-dienoic acid involves its interaction with various molecular targets and pathways. It acts as a substrate for specific enzymes, leading to the formation of reactive intermediates that participate in further chemical reactions . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Penta-2,4-dienoic acid: A pentadienoic acid with double bonds at positions 2 and 4.
2-Hydroxypenta-2,4-dienoate: The conjugate base of 2-hydroxypenta-2,4-dienoic acid.
cis-2-Hydroxypenta-2,4-dienoic acid: The cis-isomer of 2-hydroxypenta-2,4-dienoic acid.
Uniqueness
5-Hydroxypenta-2,4-dienoic acid is unique due to its α-hydroxy group and its role as a metabolite in the biodegradation of environmental pollutants. This makes it a valuable compound for research in environmental science and synthetic chemistry.
Properties
CAS No. |
134360-89-7 |
---|---|
Molecular Formula |
C5H6O3 |
Molecular Weight |
114.10 g/mol |
IUPAC Name |
5-hydroxypenta-2,4-dienoic acid |
InChI |
InChI=1S/C5H6O3/c6-4-2-1-3-5(7)8/h1-4,6H,(H,7,8) |
InChI Key |
OGWRQEGIUPHARM-UHFFFAOYSA-N |
Canonical SMILES |
C(=CC(=O)O)C=CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.